6-((3-fluorobenzyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine
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Overview
Description
The compound “6-((3-fluorobenzyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
Based on the available literature, several novel pyrazolo[4,3-d]pyrimidine analogs have been synthesized and subsequently assessed for their anti-inflammatory effects in RAW264.7 cells . The synthesis of these compounds often involves scaffold hopping and computer-aided drug design .Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is often encountered in some approved drugs, clinical candidates, and functional material . Drugs currently in the market that possess pyrimidine skeleton include anti-cancer drugs such as ruxolitinib, tofacitinib, and baricitinib .Chemical Reactions Analysis
Pyrimidine derivatives have been synthesized using various methods . For instance, Reddy and co-workers synthesized 2,5-disubstituted pyrimidines by Suzuki coupling and reported for moderate anticancer activity against the HeLa cell lines .Scientific Research Applications
Anticonvulsant Activity
- Analogues of pyrrolo[3,4-d]pyrimidine, closely related to 6-((3-fluorobenzyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine, have been synthesized and evaluated for their anticonvulsant activities. These compounds have been tested against maximal electroshock-induced seizures in rats (J. Kelley et al., 1995).
Biological Activity and Synthesis
- Research has focused on synthesizing derivatives of pyrrolo[3,4-d]pyrimidine, including structural analogues of this compound, and evaluating their biological activity. These compounds have been assessed for various biological effects, including potential antitumor activities (C. R. Petrie et al., 1985).
Antagonistic Activity on Adenosine Receptors
- Some derivatives in the pyrrolopyrimidine class have been identified as potent antagonists of the A2B adenosine receptor, showing high affinity and selectivity. This finding suggests potential applications in targeting specific adenosine receptors (Cristina Esteve et al., 2006).
Cytotoxic Effects on Cancer Cell Lines
- Pyrrolo[2,3-d]Pyrimidines with specific heteroaryl substitutions have shown cytotoxic effects on certain cancer cell lines, particularly colon cancer cell lines. This research suggests potential applications in cancer treatment (Saritha Jyostna Tangeda et al., 2010).
Antifungal Activity
- Certain pyrrolo[2,3-d]pyrimidine derivatives, including those with sulfonamido moieties, have demonstrated remarkable antifungal activity. This suggests their potential use in developing new antifungal agents (M. El-Gaby et al., 2002).
Synthesis for Medicinal Chemistry
- The development of a parallel medicinal chemistry protocol for synthesizing heterocyclic sulfonyl fluorides and sulfonamides, including pyrimidines, is indicative of the compound's utility in drug discovery and synthesis (Joseph W. Tucker et al., 2015).
Mechanism of Action
The mechanism of action of pyrimidine derivatives often involves their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Future Directions
Properties
IUPAC Name |
6-[(3-fluorophenyl)methylsulfonyl]-5,7-dihydropyrrolo[3,4-d]pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN3O2S/c14-12-3-1-2-10(4-12)8-20(18,19)17-6-11-5-15-9-16-13(11)7-17/h1-5,9H,6-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWAHEMKOKPPCHC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CN=CN=C2CN1S(=O)(=O)CC3=CC(=CC=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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